N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-9-5-13(6-10-15)18-16(22)12-3-7-14(8-4-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHBTUQUIVVEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its ability to mimic biologically relevant structures. This structural similarity allows it to interact with various biological targets, potentially modulating their activity.
- Molecular Formula : C18H18N4O2
- CAS Number : 941921-94-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic the structure of certain biomolecules, allowing it to interfere with biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors and modulate their activity, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% and 38.44%, respectively .
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 | 54.25 |
| HeLa | 38.44 |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. Its ability to modulate specific inflammatory pathways suggests potential therapeutic uses in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Variations in the substituents on the benzamide or tetrazole rings can significantly alter its potency and selectivity against different biological targets.
Case Studies
Several case studies have been published that explore the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cells while sparing normal fibroblast cells from toxicity .
- Mechanistic Insights : Investigations into its mechanism revealed that it induces apoptosis in cancer cells by modulating Bcl-2 and Bax gene expressions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₆H₁₅N₅O₂.
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., ethoxy) : The ethoxy group in N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide improves aqueous solubility compared to electron-withdrawing substituents like chloro (logP reduction) .
- Hydrogen-Bonding Groups (e.g., acetamido) : The acetamido group in N-(4-acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide enhances hydrogen-bonding capacity, which may improve target binding affinity .
Heterocycle Comparison
- Tetrazole vs. Triazole : Tetrazoles (as in the target compound) exhibit higher nitrogen content and stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), making them better mimics of carboxylic acids in drug design. Triazoles, however, are more prevalent in antifungal agents (e.g., PC945) due to their compatibility with cytochrome P450 enzyme interactions .
- Bioactivity Correlation: Triazole derivatives (e.g., eugenol-based compounds) show anticancer activity via kinase inhibition, while tetrazole-containing analogs may leverage metabolic stability for prolonged action .
Q & A
Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of the benzamide backbone : React 4-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding benzoyl chloride, followed by coupling with 4-ethoxyaniline under basic conditions (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) .
Tetrazole ring introduction : If the tetrazole moiety is not pre-installed, a [2+3] cycloaddition between nitriles and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) can be employed .
-
Optimization : Yields (60–85%) depend on solvent polarity, temperature (60–100°C), and stoichiometric ratios of reagents.
- Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzamide formation | DCM, 25°C, 12h | 72 | 95% |
| Tetrazole cycloaddition | DMF, 80°C, 24h | 65 | 90% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide scaffold and substituent positions. The ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (OCH₂) .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the tetrazole ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₆H₁₅N₅O₂: 323.27 g/mol) .
Advanced Questions
Q. How can reaction parameters be optimized to improve the yield and purity of this compound during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance tetrazole cyclization but may require post-synthesis purification .
- Catalyst : Zinc chloride (ZnCl₂) or iodine (I₂) accelerates cycloaddition kinetics .
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may degrade heat-sensitive intermediates.
- Key Finding : A 15% yield increase was achieved using DMF with 5 mol% ZnCl₂ at 90°C .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or structural analogs. Mitigation strategies include:
-
Comparative Bioassays : Test the compound alongside analogs (e.g., N-(4-methoxyphenyl) derivatives) under identical conditions to isolate substituent effects .
-
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases), identifying critical hydrogen bonds between the tetrazole and active-site residues .
-
Dose-Response Validation : Reproduce studies with standardized cell lines (e.g., HEK293) and controls to minimize variability .
- Table 2 : Bioactivity Comparison of Structural Analogs
| Compound | Target (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| N-(4-ethoxyphenyl) derivative | Kinase A: 0.45 | Fluorescence | |
| N-(4-methoxyphenyl) derivative | Kinase A: 1.2 | Luminescence |
Q. What computational strategies predict the stability of the tetrazole ring in physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the tetrazole C–N bonds. Lower BDEs (<70 kcal/mol) indicate susceptibility to hydrolysis .
- Molecular Dynamics (MD) : Simulate the compound in aqueous environments (e.g., TIP3P water model) to assess conformational flexibility and hydrogen-bonding patterns with water .
- Key Insight : The tetrazole ring remains stable at pH 7.4 but degrades in acidic conditions (pH < 4), impacting drug formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
